Bromperidol-d4 is a deuterated derivative of bromperidol, an antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. The compound is notable for its potential applications in pharmacokinetic studies and metabolic profiling due to the incorporation of deuterium, which enhances the stability and detectability of the compound in analytical methods. The molecular formula for Bromperidol-d4 is with a molecular weight of 424.34 g/mol .
Bromperidol-d4 is synthesized from bromperidol, which is derived from the phenothiazine class of antipsychotics. The deuteration process typically involves substituting hydrogen atoms in the molecular structure with deuterium, allowing for more precise tracking in biological systems and improving the compound's stability during analysis .
Bromperidol-d4 is classified as a butyrophenone antipsychotic. This classification is significant because butyrophenones are known to primarily act on dopamine receptors, particularly D2 receptors, which play a critical role in the modulation of neurotransmission associated with mood and behavior.
The synthesis of Bromperidol-d4 generally involves a multi-step chemical process that incorporates deuterium into the bromperidol structure. One common method includes:
The synthesis may involve techniques such as liquid chromatography-mass spectrometry (LC-MS) for analyzing the purity and confirming the structure of Bromperidol-d4. High-resolution mass spectrometry can provide detailed insights into the molecular weight and isotopic composition, confirming successful deuteration .
Bromperidol-d4 retains the core structure of bromperidol but features four deuterium atoms incorporated into its molecular framework. This modification does not significantly alter its pharmacological properties but enhances its analytical detectability.
Bromperidol-d4 can participate in various chemical reactions typical for butyrophenones, including:
The reactions are typically monitored using thin-layer chromatography (TLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy to confirm structural changes and product formation .
Bromperidol-d4 functions primarily as an antagonist at dopamine D2 receptors in the central nervous system. By blocking these receptors, it reduces dopaminergic activity, which is often elevated in psychotic disorders.
Bromperidol-d4 is primarily utilized in research settings for:
Bromperidol-d4 (Chemical Formula: C₂₁H₁₉D₄BrFNO₂; Molecular Weight: 424.34 g/mol; CAS Numbers: 10457-90-6 and 1216919-75-3) features deuterium atoms specifically incorporated at the 2,3,5,6 positions of the 4-bromophenyl ring. This structural modification yields a molecular weight increase of approximately 4 atomic mass units compared to non-deuterated bromperidol (MW: 420.32 g/mol), creating a distinctive mass signature detectable via mass spectrometry. The compound presents as a white to off-white solid under standard laboratory conditions and maintains the core pharmacological structure of bromperidol: a butyrophenone framework consisting of a 4-fluorophenyl ketone moiety connected via a four-carbon alkyl chain to a 4-(4-bromophenyl)-4-hydroxypiperidine group [4] [8] [10].
Table 1: Molecular Characterization of Bromperidol-d4
Property | Specification |
---|---|
Systematic Name | 4-[4-(4-bromophenyl-2,3,5,6-d₄)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
Synonyms | R-11333-d4; Bromperidol-d4-1; Bromoperidol-d4 |
Molecular Formula | C₂₁H₁₉D₄BrFNO₂ |
Exact Mass | 424.34 g/mol |
CAS Numbers | 10457-90-6; 1216919-75-3 |
Deuterium Positions | 2,3,5,6 positions of 4-bromophenyl ring |
Appearance | White to off-white solid |
The preservation of bromperidol's core structure ensures that Bromperidol-d4 maintains similar chemical reactivity and receptor binding properties as the parent compound, while the isotopic labeling creates a detectable mass difference crucial for analytical applications. The deuterium substitution occurs at metabolically stable positions to minimize interference with biological activity while maximizing utility in tracer studies [1] [4].
Deuterium labeling confers unique advantages in drug metabolism and pharmacokinetic research, serving three primary functions in pharmaceutical investigations. First, as an internal standard in mass spectrometry, Bromperidol-d4 provides near-identical chromatographic behavior to non-deuterated bromperidol while exhibiting a distinct mass shift of +4 Da. This property enables precise quantification of bromperidol and its metabolites in complex biological matrices such as plasma, cerebrospinal fluid, and brain tissue homogenates through isotope dilution methods, effectively minimizing matrix effects and analytical variability [1] [4].
Second, deuterium incorporation facilitates metabolic pathway elucidation by allowing researchers to distinguish between endogenous compounds and drug-derived metabolites. When used in conjunction with high-resolution mass spectrometry, the characteristic isotopic pattern of deuterated compounds and their metabolites provides definitive identification of metabolic transformation sites. This application is particularly valuable for mapping phase I (oxidative) and phase II (conjugative) metabolic pathways of bromperidol without the need for radioactive labeling [3] [10].
Third, the kinetic isotope effect associated with deuterium-carbon bonds (approximately 5-8 times stronger than hydrogen-carbon bonds) can potentially alter metabolic rates at specific molecular sites. While Bromperidol-d4 is not primarily designed as a deuterated drug candidate, studying its metabolic stability provides insight into vulnerable positions within the bromperidol structure that might be targeted for metabolic optimization in novel analogs [1] [4] [10].
Table 2: Research Applications Enabled by Bromperidol-d4 Labeling
Application Domain | Mechanism of Action | Research Utility |
---|---|---|
Quantitative Bioanalysis | Mass shift detection via LC-MS/MS | Precise bromperidol quantification in biological matrices |
Metabolic Profiling | Isotopic pattern recognition of metabolites | Mapping biotransformation pathways |
Protein Binding Studies | Isotope-enabled distinction from endogenous compounds | Receptor occupancy and distribution studies |
NMR Spectroscopy | Distinct nuclear spin properties of deuterium | Molecular structure confirmation and dynamics |
Pharmacokinetic Tracers | Isotopic discrimination in multi-compound systems | Absorption/distribution studies without interference |
Additionally, Bromperidol-d4 finds application in nuclear magnetic resonance (NMR) spectroscopy, where deuterium atoms provide distinct nuclear spin properties without the signal interference associated with protons. This enables detailed structural characterization of bromperidol and its interaction complexes with biological targets. The deuterium labeling approach represents a crucial methodology advancement over radioactive labeling techniques, offering comparable detection sensitivity without radiation hazards or special handling requirements [1] [4].
The development of bromperidol derivatives is intrinsically linked to the historical evolution of antipsychotic medications, particularly within the butyrophenone class. Bromperidol (R-11333) emerged from Janssen Pharmaceutica's research program in 1966 as an analog of the pioneering antipsychotic haloperidol. The strategic addition of a bromine substituent at the para-position of the phenyl ring enhanced receptor binding affinity, resulting in a high-potency typical antipsychotic used clinically for schizophrenia management, particularly in European and Japanese markets under brand names including Impromen and Tesoprel [3] [8].
The discovery of butyrophenones originated unexpectedly in 1958 during Paul Janssen's investigations into synthetic analgesics. While screening pethidine derivatives (designated as butyrophenones), researchers noted that compound R-1625 (later named haloperidol) produced profound sedation and catalepsy in animal models rather than analgesia. This serendipitous observation redirected research toward neuroleptic applications, ultimately establishing the butyrophenone class as a mainstay of antipsychotic therapy [3] [6].
Table 3: Evolution of Antipsychotic Agents Including Bromperidol Derivatives
Era | Therapeutic Class | Representative Agents | Key Characteristics |
---|---|---|---|
1950s | Phenothiazines | Chlorpromazine | First-generation antipsychotics; high extrapyramidal effects |
1960s | Butyrophenones | Haloperidol, Bromperidol | High D2 receptor affinity; improved efficacy for positive symptoms |
1960s-1970s | Depot formulations | Bromperidol decanoate | Long-acting injectables for improved adherence |
1970s-1980s | Atypical antipsychotics | Clozapine, Risperidone | Reduced extrapyramidal effects; metabolic liabilities |
2000s-present | Deuterated analogs | Bromperidol-d4 | Research tools for metabolic and pharmacokinetic studies |
The subsequent development of long-acting depot formulations addressed medication adherence challenges in chronic psychiatric conditions. Bromperidol decanoate, created through esterification of bromperidol with decanoic acid, enabled sustained release from intramuscular injection sites over several weeks, with pharmacokinetic studies demonstrating a terminal half-life of 21-25 days following intramuscular administration in sesame oil vehicle. This formulation strategy represented a significant therapeutic advancement for maintenance therapy in schizophrenia management [3] [8].
Bromperidol-d4 specifically emerged in the early 21st century as part of the broader stable isotope labeling trend in pharmacological research. Suppliers including Santa Cruz Biotechnology (SCBT), MedChemExpress (MCE), and BOC Sciences now offer this compound cataloged under references such as sc-217796 (SCBT) and HY-B0901S1 (MCE), primarily as research tools rather than therapeutic agents. These deuterated standards support contemporary analytical methodologies that have revolutionized drug disposition studies, allowing unprecedented precision in characterizing the fate of psychoactive compounds in biological systems [1] [2] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: